Foreword: The Strategic Value of Heterocyclic Scaffolds in Modern Drug Discovery
Foreword: The Strategic Value of Heterocyclic Scaffolds in Modern Drug Discovery
An In-depth Technical Guide to the Chemical Properties and Applications of (S)-1-(6-Bromo-3-pyridyl)pyrrolidin-3-ol
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with enhanced three-dimensional (3D) complexity is paramount for successful drug development. Flat, aromatic systems have been extensively explored, often leading to challenges in achieving target selectivity and favorable pharmacokinetic profiles. It is in this context that saturated heterocyclic scaffolds, such as the pyrrolidine ring, have emerged as "privileged structures."[1][2] Their non-planar nature allows for a more sophisticated and precise exploration of the pharmacophore space, enabling superior interactions with biological targets.[2]
This guide focuses on a particularly valuable building block that marries the strategic advantages of two distinct chemical moieties: (S)-1-(6-Bromo-3-pyridyl)pyrrolidin-3-ol . This molecule incorporates the stereochemically defined, 3D pyrrolidinol core with the versatile 6-bromopyridine unit, a linchpin for synthetic diversification. It serves not merely as a reagent, but as a strategic platform for generating libraries of novel compounds aimed at a wide array of biological targets, from central nervous system disorders to oncology.[1][3]
This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of its chemical properties, synthesis, reactivity, and strategic applications. The insights herein are designed to explain not just the "what," but the "why," empowering scientists to leverage this scaffold to its fullest potential.
Core Physicochemical and Structural Characteristics
A foundational understanding of a molecule's intrinsic properties is critical for its effective use in synthesis and downstream applications. (S)-1-(6-Bromo-3-pyridyl)pyrrolidin-3-ol is a chiral molecule whose properties are defined by the interplay of its constituent parts.
| Property | Data | Source(s) |
| Molecular Formula | C₉H₁₁BrN₂O | [4][5] |
| Molecular Weight | 243.10 g/mol | [4][5] |
| CAS Number | 1379445-24-5 | [4] |
| Appearance | Typically an off-white to yellow solid | |
| SMILES | O[C@H]1CCN(C1)c1ccc(Br)cn1 | [4] |
| Predicted XlogP | 1.4 | [6] |
| Hydrogen Bond Donors | 1 (from the hydroxyl group) | |
| Hydrogen Bond Acceptors | 3 (pyridine nitrogen, pyrrolidine nitrogen, hydroxyl oxygen) | |
| Rotatable Bond Count | 1 |
Handling and Storage: Like many heterocyclic compounds, (S)-1-(6-Bromo-3-pyridyl)pyrrolidin-3-ol should be handled by personnel with specialized knowledge.[5] It is recommended to store the compound in a cool, dry, and well-ventilated area, protected from moisture and light, to ensure its long-term stability. Standard personal protective equipment should be employed, as the toxicological properties may not be fully characterized.[5][7]
Synthesis and Characterization: A Validated Approach
The synthesis of (S)-1-(6-Bromo-3-pyridyl)pyrrolidin-3-ol is most efficiently achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is predicated on the activation of the pyridine ring by an electron-withdrawing group and the inherent nucleophilicity of the pyrrolidine nitrogen.
Causality of Synthetic Design: The choice of 2,5-dibromopyridine as the starting material is strategic. The bromine atom at the 2-position is significantly more labile to nucleophilic attack than the one at the 5-position due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer complex intermediate at the C2 position. This inherent reactivity allows for a site-selective substitution. (S)-pyrrolidin-3-ol is chosen as the nucleophile to introduce the desired chiral core.
Caption: Synthetic and analytical workflow for the target compound.
Detailed Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2,5-dibromopyridine (1.0 eq), (S)-pyrrolidin-3-ol (1.1 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to create a slurry with a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Heating: Heat the reaction mixture to 120 °C and stir vigorously for 12-18 hours. The progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10%) to elute the product.
-
Characterization: Confirm the identity, purity, and stereochemical integrity of the isolated product using ¹H NMR, ¹³C NMR, LC-MS, and chiral HPLC analysis. The enantiomeric excess should be >98% to be suitable for drug discovery programs.
Chemical Reactivity: A Scaffold for Diversification
The true power of (S)-1-(6-Bromo-3-pyridyl)pyrrolidin-3-ol lies in its capacity for selective chemical modification at multiple sites. This allows for the systematic generation of analog libraries to probe structure-activity relationships (SAR).
Caption: Key reactivity sites and derivatization pathways.
A. The 6-Bromo Handle: Gateway to C-C and C-N Bond Formation
The C(sp²)-Br bond is the primary site for diversification via palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern medicinal chemistry for building molecular complexity.
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Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids or esters introduces diverse aromatic systems, allowing for exploration of lipophilic or hydrogen-bonding pockets in a target protein.
-
Sonogashira Coupling: Coupling with terminal alkynes provides a linear and rigid linker, useful for probing deep channels in a binding site or for further functionalization via click chemistry.
-
Buchwald-Hartwig Amination: The introduction of primary or secondary amines allows for the modulation of basicity, hydrogen-bonding capacity, and overall physicochemical properties of the final compound.
B. The Pyrrolidin-3-ol Moiety: Modulating Polarity and Interactions
The secondary alcohol offers another vector for modification.
-
Oxidation: Oxidation to the corresponding pyrrolidin-3-one removes a hydrogen bond donor and introduces a ketone, which can act as a hydrogen bond acceptor.
-
Esterification/Etherification: Conversion to esters or ethers allows for fine-tuning of steric bulk, lipophilicity, and metabolic stability. For example, forming a methyl ether can block a potential site of glucuronidation.
Strategic Application in Drug Discovery Programs
The utility of this scaffold is best illustrated by its application in generating focused compound libraries for specific biological targets. Its structural elements are frequently found in molecules targeting the central nervous system.
A notable example is the exploration of 6-aryl-3-pyrrolidinylpyridines as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).[3] This receptor is a key target for treating neurological and psychiatric disorders.
Caption: Logic flow from core scaffold to preclinical candidate.
Workflow for SAR Exploration:
-
Library Synthesis: A library of analogs is synthesized by performing Suzuki couplings on the core scaffold with a diverse set of boronic acids.
-
Primary Screening: The library is screened in a high-throughput assay to identify initial "hit" compounds with the desired biological activity (e.g., mGlu5 inhibition).[3]
-
SAR Analysis: Hits are analyzed to identify trends. For example, it might be found that electron-withdrawing substituents on the new aryl ring enhance potency.
-
Lead Optimization: Further modifications are made to promising hits. The hydroxyl group might be converted to a methoxy ether to improve brain penetration, or oxidized to a ketone to alter receptor interactions. This iterative process of synthesis and testing is used to develop a lead compound with an optimal balance of potency, selectivity, and drug-like properties.
Advanced Bioanalytical Considerations
In drug development, quantifying the parent compound and its metabolites in biological matrices is essential for pharmacokinetic studies. Due to its polarity, a pyrrolidinol-containing drug is well-suited for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), often using Hydrophilic Interaction Liquid Chromatography (HILIC).
To ensure accuracy, a stable isotope-labeled internal standard (SIL-IS) is indispensable.[8] For a drug candidate derived from our core scaffold, a deuterated version, such as (S)-1-(6-Bromo-3-pyridyl)pyrrolidin-3-ol-d₄, would be the ideal internal standard. Because the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same matrix effects and extraction recovery, allowing for highly precise and accurate quantification.[8]
Conclusion
(S)-1-(6-Bromo-3-pyridyl)pyrrolidin-3-ol is more than a simple chemical intermediate; it is a highly versatile and strategically valuable platform for modern drug discovery. Its unique combination of a stereodefined, three-dimensional pyrrolidine core and a synthetically tractable bromopyridine handle provides an efficient entry point for the creation of diverse and novel chemical entities. By understanding its fundamental chemical properties, reactivity, and strategic applications, research organizations can significantly accelerate their discovery programs and enhance their ability to develop the next generation of therapeutics.
References
-
Appchem. (S)-1-(6-Bromo-pyridin-2-yl)-pyrrolidin-3-ol | 1379445-24-5. [Link]
-
NextSDS. (S)-1-(6-Bromo-pyridin-2-yl)-pyrrolidin-3-ol — Chemical Substance Information. [Link]
-
Hoffman Fine Chemicals. CAS RN 1379445-24-5 | (S)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2733874, (3S)-pyrrolidin-3-ol. [Link]
-
Pessina, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6296. [Link]
-
Saito, S., et al. (2023). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 14(1), 1-10. [Link]
-
National Center for Biotechnology Information. Pyrrolidine synthesis via ring contraction of pyridines. [Link]
-
Organic Syntheses. (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][4][5][9]OXAZABOROLE-BORANE COMPLEX. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
PubChemLite. 6-(pyrrolidin-1-yl)pyridin-3-ol. [Link]
-
IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
ChemRxiv. A Mild and Site-Selective Nucleophilic C−H Functionalization of Pyridines via its Stable N-alkylated Salts. [Link]
-
Royal Society of Chemistry. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. [Link]
-
NIST. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. [Link]
-
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
-
ResearchGate. (PDF) Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. [Link]
-
National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. [Link]
-
PubMed. 6-Aryl-3-pyrrolidinylpyridines as mGlu5 receptor negative allosteric modulators. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. 6-Aryl-3-pyrrolidinylpyridines as mGlu5 receptor negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. appchemical.com [appchemical.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. PubChemLite - 6-(pyrrolidin-1-yl)pyridin-3-ol (C9H12N2O) [pubchemlite.lcsb.uni.lu]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nextsds.com [nextsds.com]
